Spectroscopic Elucidation and Analytical Profiling of 5-Methoxy[1,1'-biphenyl]-2-ol: A Comprehensive Guide for Drug Development
Spectroscopic Elucidation and Analytical Profiling of 5-Methoxy[1,1'-biphenyl]-2-ol: A Comprehensive Guide for Drug Development
Executive Summary
5-Methoxy[1,1'-biphenyl]-2-ol (CAS: 13522-82-2), structurally characterized by a biphenyl core with a methoxy group at C5 and a hydroxyl group at C2, is a critical building block in modern medicinal chemistry. Recently, derivatives of this phenolic scaffold have been heavily utilized in the synthesis of small-molecule libraries screened for potent inhibitory activity against cutaneous melanoma and non-melanoma skin cancer cells [1].
As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data reporting. This guide provides a self-validating analytical framework—detailing the causality behind experimental choices, standardized protocols, and the mechanistic interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Integrated Spectroscopic Workflow
To unambiguously assign the regiochemistry of the 1,2,4-trisubstituted phenol ring and validate the integrity of the biphenyl system, a multi-modal spectroscopic approach is mandatory. The logical relationship of this validation process is mapped below.
Figure 1: Multi-modal analytical workflow for the structural confirmation of biphenyl derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mechanistic Interpretation
The ¹H NMR spectrum of 5-methoxy[1,1'-biphenyl]-2-ol is dictated by the competing mesomeric (+M) and inductive (-I) effects of the substituents [2]. The C5 methoxy group strongly shields the ortho positions (C4 and C6), pushing their proton resonances upfield. The meta coupling (
Protocol 1: High-Fidelity NMR Acquisition
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Causality: Trace water in deuterated solvents undergoes chemical exchange with phenolic -OH groups, broadening the signal and obscuring integration. We utilize anhydrous solvents to lock the hydroxyl resonance.
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Step 1: Weigh 15 mg of high-purity (>98%) 5-methoxy[1,1'-biphenyl]-2-ol.
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Step 2: Dissolve the compound in 0.6 mL of anhydrous CDCl₃ stored over activated 4Å molecular sieves, containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
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Step 3: Transfer the solution to a 5 mm precision NMR tube. Filter through a glass wool plug if particulate matter is present to maintain absolute magnetic field homogeneity.
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Step 4: Acquire ¹H NMR at 400 MHz (16 scans, 1.5s relaxation delay) and ¹³C NMR at 100 MHz (1024 scans, 2.0s relaxation delay) at 298 K.
Quantitative Data Summary: NMR Assignments
| Position | ¹H NMR (δ ppm, Multiplicity, J in Hz, Int.) | ¹³C NMR (δ ppm) | Assignment Rationale |
| C1 | - | 128.5 | Ipso carbon, attached to phenyl ring |
| C2 | 4.95 (s, 1H) [-OH] | 147.2 | Deshielded by electronegative oxygen |
| C3 | 6.90 (d, | 116.8 | Ortho coupling with H-4 |
| C4 | 6.80 (dd, | 113.5 | Ortho to H-3, Meta to H-6 |
| C5 | 3.78 (s, 3H) [-OCH₃] | 153.6 | Highly deshielded ipso carbon |
| C6 | 6.75 (d, | 115.2 | Meta coupling with H-4 |
| C1' | - | 137.4 | Phenyl ipso carbon |
| C2', C6' | 7.45 - 7.35 (m, 2H) | 129.2 | Phenyl ortho carbons |
| C3', C5' | 7.45 - 7.35 (m, 2H) | 128.9 | Phenyl meta carbons |
| C4' | 7.45 - 7.35 (m, 1H) | 127.6 | Phenyl para carbon |
| -OCH₃ | - | 55.8 | Methoxy carbon |
Mass Spectrometry (EI-MS) & Fragmentation Dynamics
Mechanistic Interpretation
Electron Ionization (EI) at 70 eV provides a highly reproducible, hard-ionization environment essential for structural fingerprinting [3]. The stability of the biphenyl conjugated system results in an intense molecular ion [M]⁺ at m/z 200, which typically serves as the base peak. The primary fragmentation pathway is driven by the ionization of the methoxy oxygen, leading to the homolytic cleavage of the O-CH₃ bond and the expulsion of a methyl radical (-15 Da).
Figure 2: Primary EI-MS fragmentation pathways for 5-Methoxy[1,1'-biphenyl]-2-ol.
Protocol 2: Self-Validating EI-MS Analysis
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Causality: Thermal degradation in GC injection ports can artificially alter the fragmentation profile of phenolic compounds. Direct insertion bypasses this thermal stress.
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Step 1: Tune the mass spectrometer using Perfluorotributylamine (PFTBA) to calibrate the m/z axis and ensure optimal lens voltages.
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Step 2: Introduce 1 µL of a dilute sample (in methanol) into a glass capillary and evaporate the solvent.
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Step 3: Insert the capillary via a Direct Insertion Probe (DIP) into the high-vacuum ion source.
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Step 4: Heat the probe from 50°C to 250°C at a ramp rate of 20°C/min.
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Step 5: Record the mass spectra in full-scan mode (m/z 50 to 400) at 70 eV.
Quantitative Data Summary: EI-MS Fragments
| m/z | Relative Abundance (%) | Ion Type | Fragmentation Mechanism |
| 200 | 100 (Base Peak) | [M]⁺ | Molecular ion (stable biphenyl system) |
| 185 | ~45 | [M - CH₃]⁺ | α-cleavage of methoxy radical |
| 157 | ~30 | [M - CH₃ - CO]⁺ | Ring contraction and loss of carbon monoxide |
| 128 | ~15 | [C₁₀H₈]⁺ | Naphthalene-like rearrangement ion |
| 77 | ~20 | [C₆H₅]⁺ | Cleavage of the biphenyl C-C bond (Phenyl cation) |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Mechanistic Interpretation
IR spectroscopy confirms the presence of the hydrogen-bond donating hydroxyl group and the ether linkage. The out-of-plane (OOP) C-H bending vibrations in the fingerprint region (below 900 cm⁻¹) are highly diagnostic for distinguishing the mono-substituted phenyl ring from the 1,2,4-trisubstituted phenol ring [2].
Protocol 3: ATR-FTIR Analysis
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Causality: Traditional KBr pellets are highly hygroscopic. Absorbed atmospheric moisture creates a broad artifact at ~3400 cm⁻¹ that masks the intrinsic phenolic O-H stretch. Attenuated Total Reflectance (ATR) analyzes the neat solid, completely bypassing this artifact.
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Step 1: Clean the diamond ATR crystal with LC-MS grade isopropanol and collect a background spectrum (air) to subtract ambient CO₂ and water vapor.
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Step 2: Place 2-3 mg of the neat solid compound directly onto the center of the crystal.
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Step 3: Apply consistent pressure using the ATR anvil to ensure intimate optical contact with the evanescent wave.
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Step 4: Scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).
Quantitative Data Summary: FT-IR Vibrations
| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Structural Correlation |
| 3420 | Medium, Sharp | O-H stretching | Non-hydrogen bonded phenolic hydroxyl |
| 3060, 3030 | Weak | C-H stretching (sp²) | Aromatic rings (biphenyl core) |
| 2950, 2835 | Weak | C-H stretching (sp³) | Methoxy group (-OCH₃) |
| 1605, 1500, 1450 | Strong | C=C stretching | Aromatic ring skeletal vibrations |
| 1200, 1035 | Strong | C-O stretching | Phenolic and methoxy ether bonds |
| 810 | Medium | C-H out-of-plane bend | 1,2,4-trisubstituted ring (Ring 2) |
| 760, 700 | Strong | C-H out-of-plane bend | Mono-substituted phenyl ring (Ring 1) |
References
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Boateng, S. T., Roy, T., Agbo, M. E., Banang-Mbeumi, S., Chamcheu, R.-C. N., Bramwell, M., Pham, L. K., Jackson, K. E., Hill, R. A., Nagalo, B. M., et al. (2022). Identification of potential inhibitors of cutaneous Melanoma and Non-Melanoma skin cancer cells through in vitro and in silico screening of a small library of Phenolic compounds. bioRxiv. URL:[Link]
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th Ed.). John Wiley & Sons. URL:[Link]
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National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. URL: [Link]
